(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide
Description
Properties
Molecular Formula |
C21H22ClNO3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-16-2-4-17(5-3-16)8-11-21(24)23(20-12-13-27(25,26)15-20)14-18-6-9-19(22)10-7-18/h2-11,20H,12-15H2,1H3/b11-8+ |
InChI Key |
JMTAVUFYWUPDKU-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a tetrahydrothiophene ring, a chlorobenzyl moiety, and an enamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 438.88 g/mol. The structural features that contribute to its biological activity include:
- Tetrahydrothiophene Ring : This heterocyclic structure can undergo oxidation and other reactions that may enhance biological activity.
- Chlorobenzyl Group : Known for its influence on the lipophilicity and overall bioactivity of the compound.
- Enamide Functional Group : Highly reactive and capable of participating in various chemical reactions, which may lead to diverse biological effects.
Anticancer Properties
Compounds with similar structural features have been associated with significant anticancer activities. The presence of chlorinated aromatic rings enhances biological activity against cancer cells. Studies suggest that compounds with such structures can induce apoptosis in cancer cell lines and inhibit tumor growth.
| Compound Name | Key Features | Notable Biological Activity |
|---|---|---|
| (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide | Contains chlorinated aromatic groups | Antitumor activity |
| 4-Chlorobenzamide | Chlorobenzene moiety | Anticancer properties |
| Tetrahydrothiophene derivatives | Similar ring structure | Anti-inflammatory effects |
Anti-inflammatory Effects
The compound has shown potential in inhibiting pathways involved in inflammation. Its structural components allow it to interact with biological targets associated with inflammatory responses. Research indicates that similar compounds can reduce pro-inflammatory cytokine production and modulate immune responses.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial and fungal strains, indicating that this compound could be explored further for its potential use in treating infections.
The mechanisms through which (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory processes.
- Interaction with Cellular Receptors : The structural features may allow the compound to bind to cellular receptors, modulating signaling pathways crucial for cell survival and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide:
- Anticancer Study : A study conducted on a series of chalcone derivatives indicated that compounds with similar structures exhibited IC50 values ranging from 6.1 to 8.9 μM against T cell acute lymphoblastic leukemia-derived cells. The study highlighted the modulation of protein expression related to cell cycle regulation as a mechanism for their antiproliferative effects .
- Anti-inflammatory Research : Research focused on tetrahydrothiophene derivatives revealed their ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound vs. The methyl group may also donate electrons via hyperconjugation, subtly modulating electronic properties.
- Sulfone vs. Thiazole : The sulfone group in the target compound and provides strong hydrogen-bond acceptors (S=O), whereas the thiazole in offers a π-electron-rich aromatic system, which may enhance stacking interactions but reduce polarity .
Solubility and Bioavailability
- The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., thiophene derivatives without 1,1-dioxide modification). In contrast, the thiazole-containing compound may exhibit lower solubility due to its planar aromatic system.
- The isobutyl-substituted compound has higher lipophilicity (logP estimated >4), which could favor blood-brain barrier penetration but reduce solubility in polar solvents .
Hypothetical Pharmacological Implications
While direct biological data are unavailable, structural analogs suggest:
- Target Compound : The sulfone and chlorobenzyl groups may target enzymes with polar active sites (e.g., carbonic anhydrase or cysteine proteases).
- : The fluorophenyl and isobutyl groups could enhance selectivity for hydrophobic kinase domains (e.g., EGFR inhibitors).
- : The thiazole and cyano groups may confer activity against bacterial targets (e.g., penicillin-binding proteins) due to electrophilic reactivity.
Preparation Methods
Synthesis of Tetrahydrothiophene-3-sulfone
Tetrahydrothiophene-3-sulfone is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours. The reaction achieves >95% conversion, with the sulfone group confirmed by FT-IR (S=O stretches at 1,130 cm⁻¹ and 1,320 cm⁻¹).
Enamide Formation
The enamide backbone is constructed via a two-step process:
-
Acylation : 4-Methylcinnamic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Coupling : The acyl chloride reacts with N-(4-chlorobenzyl)-tetrahydrothiophene-3-sulfonamide in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to suppress epimerization, yielding the (2E)-enamide isomer selectively.
Reaction Scheme :
Optimization of Reaction Conditions
Critical parameters influencing yield and stereoselectivity were systematically evaluated:
| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | 82 | 98 |
| Temperature (°C) | -10 to 25 | 0–5 | 85 | 97 |
| Base | Et₃N, DMAP, NaHCO₃ | Et₃N | 82 | 98 |
| Reaction Time (h) | 2–24 | 6 | 84 | 96 |
DCM provided superior solubility for both reactants, while low temperatures minimized undesired Z-isomer formation. Et₃N outperformed DMAP in reducing byproduct generation.
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirmed the (2E)-configuration (C=C bond length: 1.34 Å) and the sulfone group geometry (O=S=O angle: 119.7°).
Comparative Analysis with Analogous Compounds
Substituent effects on synthesis efficiency were evaluated using structurally related enamide derivatives:
| Compound | Yield (%) | Reaction Time (h) | Key Difference |
|---|---|---|---|
| 3-(Furan-2-yl)prop-2-enamide analogue | 78 | 8 | Furan vs. 4-methylphenyl |
| 3-Phenylprop-2-enamide analogue | 75 | 7 | Phenyl vs. 4-methylphenyl |
| Target compound | 85 | 6 | — |
The 4-methylphenyl group enhanced reactivity due to its electron-donating methyl substituent, reducing steric hindrance compared to bulkier aryl groups.
Challenges and Limitations
-
Epimerization Risk : The tetrahydrothiophene sulfone’s stereocenter is prone to racemization above 10°C, necessitating strict temperature control.
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF) caused decomposition of the enamide, limiting solvent choices.
-
Scale-up Issues : Batch heterogeneity occurred at >100 g scale, resolved via continuous flow reactor adaptation .
Q & A
Q. How to design a robust pharmacokinetic study for this compound?
- Methodological Answer :
- In Vivo Protocol : Administer 10 mg/kg IV and oral doses to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, and 24 h.
- Analytical Method : Use UPLC-MS/MS with a C18 column (LOQ = 1 ng/mL). reports a bioavailability of 35% due to first-pass metabolism, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
